molecular formula C13H14N2O2 B8170126 1-(2-p-Tolyl-ethyl)-1H-pyrazole-4-carboxylic acid

1-(2-p-Tolyl-ethyl)-1H-pyrazole-4-carboxylic acid

Cat. No.: B8170126
M. Wt: 230.26 g/mol
InChI Key: MGJVZCPJGMYMMH-UHFFFAOYSA-N
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Description

1-(2-p-Tolyl-ethyl)-1H-pyrazole-4-carboxylic acid is an organic compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms This particular compound features a tolyl group (a benzene ring substituted with a methyl group) attached to an ethyl chain, which is further connected to the pyrazole ring The carboxylic acid group is located at the fourth position of the pyrazole ring

Preparation Methods

The synthesis of 1-(2-p-Tolyl-ethyl)-1H-pyrazole-4-carboxylic acid can be achieved through several synthetic routes. One common method involves the reaction of p-tolylacetic acid with hydrazine hydrate to form the corresponding hydrazone. This intermediate is then cyclized to form the pyrazole ring, followed by carboxylation to introduce the carboxylic acid group at the fourth position of the pyrazole ring. The reaction conditions typically involve heating the reactants in the presence of a suitable catalyst and solvent.

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity of the final product.

Chemical Reactions Analysis

1-(2-p-Tolyl-ethyl)-1H-pyrazole-4-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide. This reaction typically targets the methyl group on the tolyl ring, converting it to a carboxylic acid group.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride. These reactions may reduce the carboxylic acid group to an alcohol or aldehyde.

    Substitution: The compound can undergo electrophilic aromatic substitution reactions, where the hydrogen atoms on the benzene ring are replaced by other substituents such as halogens, nitro groups, or alkyl groups. Common reagents for these reactions include halogens (e.g., chlorine, bromine) and nitrating agents (e.g., nitric acid).

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methyl group on the tolyl ring results in the formation of 1-(2-p-Carboxyphenyl-ethyl)-1H-pyrazole-4-carboxylic acid.

Scientific Research Applications

1-(2-p-Tolyl-ethyl)-1H-pyrazole-4-carboxylic acid has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design. Pyrazole derivatives are known for their anti-inflammatory, analgesic, and antipyretic properties. Researchers investigate this compound for its potential to inhibit specific enzymes or receptors involved in disease pathways.

    Materials Science: The compound can be used as a building block for the synthesis of advanced materials, such as polymers and coordination complexes. These materials may have applications in electronics, catalysis, and sensor technology.

    Biological Studies: The compound is used in biological studies to understand its interactions with biomolecules, such as proteins and nucleic acids. This helps in elucidating its mechanism of action and potential therapeutic targets.

Mechanism of Action

The mechanism of action of 1-(2-p-Tolyl-ethyl)-1H-pyrazole-4-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or modulator of these targets, affecting their activity and downstream signaling pathways. For example, it may inhibit the activity of cyclooxygenase enzymes, leading to reduced production of pro-inflammatory mediators. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

1-(2-p-Tolyl-ethyl)-1H-pyrazole-4-carboxylic acid can be compared with other similar compounds, such as:

    1-(2-Phenyl-ethyl)-1H-pyrazole-4-carboxylic acid: This compound has a phenyl group instead of a tolyl group. The presence of the methyl group in the tolyl ring of this compound may influence its chemical reactivity and biological activity.

    1-(2-p-Tolyl-ethyl)-1H-pyrazole-3-carboxylic acid: This compound has the carboxylic acid group at the third position of the pyrazole ring. The position of the carboxylic acid group can affect the compound’s binding affinity and selectivity for specific targets.

    1-(2-p-Tolyl-ethyl)-1H-pyrazole-5-carboxylic acid: Similar to the previous compound, but with the carboxylic acid group at the fifth position. The position of functional groups on the pyrazole ring can significantly impact the compound’s properties and applications.

Properties

IUPAC Name

1-[2-(4-methylphenyl)ethyl]pyrazole-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O2/c1-10-2-4-11(5-3-10)6-7-15-9-12(8-14-15)13(16)17/h2-5,8-9H,6-7H2,1H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGJVZCPJGMYMMH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CCN2C=C(C=N2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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